1,1,8,8-Tetramethoxyoctane
Description
Contextualization within Modern Organic Synthesis
Modern organic synthesis is characterized by the need for high efficiency, selectivity, and the ability to construct complex molecules with precise control. A cornerstone of achieving this precision is the concept of protecting groups, which temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. nih.gov Acetals are a classic and widely used protecting group for aldehydes and ketones due to their stability under neutral or basic conditions and their clean removal under acidic conditions. nih.govacs.org
1,1,8,8-Tetramethoxyoctane is a prime example of this strategy embodied in a bifunctional molecule. It is the bis-dimethyl acetal (B89532) of 1,8-octanedial. usf.edu By protecting the two highly reactive aldehyde groups of the C8 dialdehyde (B1249045), this compound provides a stable, easy-to-handle precursor. This allows the eight-carbon aliphatic chain to be introduced into a molecular framework without the risk of unwanted side reactions, such as polymerization or oxidation, that would be prevalent with the unprotected dialdehyde. nih.gov The use of such symmetrically protected dialdehydes is a key tactic in multi-step syntheses where sequential, controlled reactions are required. usf.edu
Role as a Multifunctional Chemical Intermediate and Building Block
The utility of this compound lies in its identity as a stable equivalent of 1,8-octanedial. Upon treatment with acid, both acetal groups are hydrolyzed to reveal the terminal aldehyde functionalities. This deprotection makes it a valuable intermediate for a variety of synthetic applications.
Synthesis of Polymers: Dialdehydes are important monomers in polymer chemistry. The controlled release of 1,8-octanedial from its tetramethoxy precursor allows it to be used in polycondensation reactions. For instance, it can be reacted with diols to form polyacetals or with diamines to create polymers containing di-imine linkages, which can be further hydrogenated to polyamines. The related C8 monomer, 1,8-octanediol, is known to be a precursor in the synthesis of polyesters and polyurethanes. thermofisher.comchemicalbook.comwikipedia.org
Formation of Macrocycles: The eight-carbon spacer and terminal reactive groups make this compound an ideal building block for macrocycle synthesis. Macrocycles—large ring structures—are of significant interest in medicinal chemistry and materials science. rug.nlrsc.org Following deprotection, the resulting 1,8-octanedial can undergo intramolecular or intermolecular condensation reactions with other bifunctional molecules (like diamines or diols) to form large, structurally defined rings. rug.nl
Precursor to other C8 Compounds: The compound serves as a direct precursor to 1,8-octanedial, which in turn can be oxidized to suberic acid or reduced to 1,8-octanediol. This diol is a valuable monomer and chemical intermediate in its own right. chemicalbook.com The synthesis of this compound itself is typically achieved through the acetalization of 1,8-octanedial.
The symmetrical nature of the molecule is key to its role as a linear building block, ensuring the propagation of polymer chains or the formation of symmetrical macrocyclic structures.
Overview of Current Academic Research Focus on this compound
Current academic research does not appear to be intensely focused on discovering novel applications for this compound itself. Instead, its role is well-established as a commercially available and reliable chemical intermediate. A review of recent literature indicates that the compound is primarily utilized as a means to an end—a stable source for the C8 dialdehyde, 1,8-octanedial.
Research efforts in areas like polymer science and macrocyclic chemistry often focus on the novel properties of the final materials or the development of new catalytic methods for their synthesis. acs.orgmdpi.com While a bifunctional building block like this compound is implicitly valuable to such research, it is often treated as a starting material rather than the subject of the investigation. For example, research into functional polymers made via Atom Transfer Radical Polymerization (ATRP) or stimuli-responsive polymers often relies on a toolbox of functional monomers, for which 1,8-octanedial (from its protected precursor) could be a candidate. cmu.edu Similarly, the synthesis of complex macrocycles for drug discovery often employs modular, fragment-based approaches where a linear dialdehyde could serve as a key component. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 7142-84-9 | C₁₂H₂₆O₄ |
| 1,8-Octanedial | 56548-31-7 | C₈H₁₄O₂ |
| 1,8-Octanediol | 629-41-4 | C₈H₁₈O₂ |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7142-84-9 |
|---|---|
Molecular Formula |
C12H26O4 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1,1,8,8-tetramethoxyoctane |
InChI |
InChI=1S/C12H26O4/c1-13-11(14-2)9-7-5-6-8-10-12(15-3)16-4/h11-12H,5-10H2,1-4H3 |
InChI Key |
TXGHOSDIGLWWFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCCCC(OC)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways Involving 1,1,8,8 Tetramethoxyoctane
Mechanistic Elucidation of Reactions Involving 1,1,8,8-Tetramethoxyoctane
The primary reaction mechanism associated with this compound is its hydrolysis to form 1,8-octanedial and methanol (B129727). This process is a classic example of acetal hydrolysis and its study reveals fundamental details about reaction kinetics, thermodynamics, and the nature of transient chemical species.
Kinetics and Thermodynamics of Acetal Formation and Hydrolysis
The formation of acetals is a reversible, acid-catalyzed process. osti.gov The reaction of an aldehyde with an alcohol in the presence of an acid catalyst establishes an equilibrium with the corresponding acetal and water. To favor the formation of this compound from 1,8-octanedial and methanol, the equilibrium is typically shifted towards the product by removing water as it is formed.
Conversely, the hydrolysis of this compound is achieved by treating the acetal with aqueous acid. The kinetics of this hydrolysis generally follow first-order behavior. researchgate.net The rate of hydrolysis is highly dependent on the pH of the solution, with the reaction rate increasing dramatically at lower pH values. researchgate.net
The mechanism of acetal hydrolysis can proceed through two primary pathways, designated A-1 and A-2. osti.gov
A-1 Mechanism: This is a unimolecular pathway and is the most common for acetal hydrolysis. It involves a rapid, reversible protonation of one of the methoxy (B1213986) groups, followed by the rate-determining step: the unimolecular cleavage of the carbon-oxygen bond to release a molecule of methanol and form a resonance-stabilized oxocarbenium ion. This intermediate is then rapidly attacked by water, and subsequent deprotonation yields the hemiacetal, which is further hydrolyzed to the aldehyde.
A-2 Mechanism: This is a bimolecular pathway where, after the initial protonation of the acetal, the rate-determining step is the direct attack of a water molecule on the protonated acetal, displacing the alcohol in a single step. This mechanism is less common but can be favored under specific conditions, such as within the confined space of a supramolecular catalyst. osti.gov It is often characterized by a more ordered transition state and a negative entropy of activation. osti.gov
The stability of the intermediate oxocarbenium ion is a critical factor in determining the reaction rate. researchgate.net Electron-donating groups on the carbonyl carbon accelerate hydrolysis by stabilizing this positively charged intermediate, while electron-withdrawing groups have the opposite effect. researchgate.net For this compound, the alkyl chain is weakly electron-donating, and the hydrolysis rates of its two acetal groups are expected to be similar to those of other simple alkyl acetals.
Table 1: Comparative Half-lives for Acetal/Ketal Hydrolysis Under Varying pH
| Compound/Condition | pH | Half-life (t₁/₂) | Reference |
| Ketal 3 (a model ketal) | 5.0 | 32.33 ± 0.90 h | researchgate.net |
| Ketal 3 (a model ketal) | 5.5 | ~97 h (estimated 3x) | researchgate.net |
| Ketal 3 (a model ketal) | 6.0 | ~291 h (estimated 9x) | researchgate.net |
| Ketal 3 (a model ketal) | 7.4 | No measurable hydrolysis | researchgate.net |
| trans-Cinnamaldehyde-PG Acetal (in Propylene Glycol) | N/A | Fastest formation rate | nih.gov |
| Benzaldehyde-PG Acetal (in Propylene Glycol) | N/A | Intermediate formation rate | nih.gov |
| Vanillin-PG Acetal (in Propylene Glycol) | N/A | Slowest formation rate | nih.gov |
This table illustrates the general principles of acetal/ketal hydrolysis kinetics. Data for this compound is not available and would need to be determined experimentally, but is expected to show similar pH-dependence.
Characterization of Reaction Intermediates and Transition States
Reaction Intermediates: The key reactive intermediate in the A-1 hydrolysis of this compound is the oxocarbenium ion . wikipedia.org This species features a positive charge delocalized between the carbon and oxygen atoms, and it exists as a resonance hybrid of a carbenium ion and an oxonium ion. wikipedia.org The formation of this resonance-stabilized cation is considered the rate-determining step of the hydrolysis. researchgate.net
The structure of oxocarbenium ions has been studied for related systems, particularly in carbohydrate chemistry. Spectroscopic techniques are crucial for their characterization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: In superacid media where they can be generated as stable species, oxocarbenium ions give characteristic signals. For example, the anomeric carbon in glycosyl oxocarbenium ions can have a 13C NMR chemical shift in the range of δ 198-229 ppm. nih.gov
Infrared (IR) Spectroscopy: Cryogenic infrared ion spectroscopy has been used to characterize gaseous glycosyl cations. researchgate.netnih.gov The C=O stretching frequency provides insight into whether the intermediate exists as an oxocarbenium ion or a more bridged species like a dioxolenium ion. researchgate.netd-nb.info
For this compound hydrolysis, two sequential oxocarbenium ions would be formed, one at each end of the carbon chain, as the acetal groups are hydrolyzed to aldehydes.
Transition States: A transition state is a very short-lived, high-energy configuration of atoms that occurs at the peak of the energy barrier in a reaction. It cannot be isolated but represents the point of maximum energy along the reaction coordinate. osti.gov
In the context of the A-1 hydrolysis of this compound, the transition state for the rate-determining step would involve the partial breaking of the C-O bond as the methanol molecule departs and the partial formation of the C=O double bond character in the nascent oxocarbenium ion. Its structure is somewhere between the protonated acetal and the oxocarbenium ion intermediate. For the A-2 mechanism, the transition state would be a more crowded structure involving the protonated acetal, the incoming water molecule, and the outgoing methanol molecule all associated with the central carbon. osti.gov The study of kinetic isotope effects can provide experimental insight into the structure of the transition state. nih.gov
Applications of 1,1,8,8 Tetramethoxyoctane in Advanced Materials and Polymer Science
1,1,8,8-Tetramethoxyoctane as a Precursor for Cross-linking Agents
Cross-linking is a fundamental process in polymer chemistry that involves forming covalent bonds to link separate polymer chains, thereby creating a more rigid and stable three-dimensional network. wikipedia.org this compound is an effective starting material for synthesizing bifunctional monomers that can act as cross-linking agents, particularly for creating polymers with tailored properties.
Synthesis and Functionalization of 4-Methylene-1,3-dioxolanes from this compound
A key application of this compound is its use in the synthesis of specialized cross-linking agents based on the 4-methylene-1,3-dioxolane (B14172032) structure. google.com The synthesis pathway involves a two-step process:
Formation of a Dichloro-intermediate: this compound is reacted with two equivalents of 3-chloro-1,2-propanediol. This reaction is an acid-catalyzed transacetalization. The acetal (B89532) groups at both ends of the octane (B31449) chain react with the diol, displacing methanol (B129727) and forming two 4-chloromethyl-1,3-dioxolane rings linked by the central octane chain. The resulting molecule is 1,8-bis(4-chloromethyl-1,3-dioxolan-2-yl)octane. This reaction is typically catalyzed by acids like p-toluenesulfonic acid. google.com
Dehydrochlorination: The dichloro-intermediate is then treated with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium methylate, to eliminate two molecules of hydrogen chloride (HCl). aak.gov.azgoogle.com This elimination reaction creates a double bond, converting each 4-chloromethyl-1,3-dioxolane group into a 4-methylene-1,3-dioxolane (MMD) group. The final product is a bifunctional monomer, 1,8-bis(4-methylene-1,3-dioxolan-2-yl)octane, which contains two polymerizable methylene (B1212753) groups at either end of the flexible eight-carbon spacer.
The presence of the long C8 chain between the two reactive MMD units makes this molecule an ideal cross-linker for imparting flexibility and specific mechanical properties to the final polymer network.
Mechanistic Aspects of 4-Methylene-1,3-dioxolane Polymerization
Monomers of the 4-methylene-1,3-dioxolane (MMD) family are notable for their ability to polymerize through multiple pathways, primarily involving cationic or free-radical mechanisms. The polymerization behavior is complex and highly dependent on the reaction conditions and the substituents on the dioxolane ring. aak.gov.azresearchgate.net
Cationic Polymerization: Cationic initiators, such as Lewis acids (e.g., BF₃OEt₂) or protic acids (e.g., CF₃SO₃H), can initiate the polymerization of MMDs. acs.org Two main competing reaction pathways are observed:
Vinyl Addition Polymerization: The polymerization proceeds through the exocyclic double bond (the methylene group) without breaking the dioxolane ring. This pathway is favored when using less reactive Lewis acid complexes and when the ring is stabilized by electron-withdrawing substituents. researchgate.net The resulting polymer chain consists of intact dioxolane rings as pendant groups.
Ring-Opening Polymerization: In this pathway, the reaction is initiated at the methylene group, but it is followed by a quantitative ring-opening isomerization. acs.org This leads to the formation of a poly(ketone-ether) structure. The choice of initiator and reaction temperature can influence the outcome; for instance, using methanesulfonic acid at low temperatures (-78 °C) can yield a soluble poly(ketone-ether), while at ambient temperatures, cross-linked polymers may form. acs.org
Free-Radical Polymerization: MMD monomers can also be polymerized using free-radical initiators. jlu.edu.cnkeio.ac.jp Similar to cationic polymerization, a competition between vinyl addition and ring-opening exists. The polymerization in bulk or at high monomer concentrations often results in polymers containing a mixture of cyclic (from 1,2-addition) and linear ketoester (from 1,5-ring-opening) structural units. aak.gov.az The ratio between these units can be controlled by adjusting polymerization conditions, which in turn allows for the tuning of the final polymer's properties. aak.gov.azkeio.ac.jp
Table 1: Polymerization Methods for 4-Methylene-1,3-dioxolane Derivatives
| Polymerization Type | Initiator Examples | Primary Mechanism(s) | Resulting Structure | Key Findings/Notes |
|---|---|---|---|---|
| Cationic | BF₃OEt₂, CF₃SO₃H, CH₃SO₃H | Vinyl Addition, Ring-Opening | Polymer with pendant dioxolane rings or Poly(ketone-ether) | Outcome is sensitive to initiator and temperature. acs.org Can be used to produce soluble or cross-linked polymers. |
| Free Radical | Peroxides (e.g., perfluorodibenzoyl peroxide) | Vinyl Addition, Ring-Opening | Mixture of cyclic and linear ketoester units | The ratio of ring-opened to vinyl addition units depends on monomer concentration and temperature. aak.gov.az |
| Spontaneous | Charge-Transfer Complex (e.g., with maleic anhydride) | Alternating Copolymerization | Alternating Copolymers | Occurs via the formation of a charge-transfer complex between the electron-rich MMD and an electron-poor comonomer. researchgate.net |
Integration of this compound into Polymeric Architectures
Beyond its role as a precursor to cross-linkers, this compound can be directly incorporated into polymer chains to create novel materials with precisely engineered functional domains.
Novel Polyacetal Synthesis and Properties
Polyacetals are polymers characterized by repeating acetal or ketal linkages in the main chain. This compound can be used as a monomer in polycondensation reactions with diols to synthesize novel polyacetals. In a typical transacetalization reaction, this compound is reacted with a diol, such as 1,4-butanediol (B3395766) or longer-chain diols like 1,10-decanediol, in the presence of an acid catalyst.
The reaction proceeds by substituting the methoxy (B1213986) groups of the tetramethoxy octane with the hydroxyl groups of the diol, releasing methanol as a byproduct. Because this compound is bifunctional, this process creates a linear polymer chain with alternating octane and diol segments linked by acetal groups.
The properties of the resulting polyacetal are directly influenced by the structure of the C8 chain. The inclusion of the eight-carbon aliphatic segment from this compound introduces a significant flexible and hydrophobic domain into the polymer backbone. This typically results in polymers with:
A low glass transition temperature (Tg), making them rubbery or flexible at room temperature.
Semi-crystalline morphology, due to the regular structure of the repeating units.
Good solubility in nonpolar organic solvents.
Design and Engineering of Polymers with Specific Functional Domains
The eight-carbon chain of this compound acts as a well-defined "soft segment" or functional domain. In polymer engineering, the incorporation of such segments is a key strategy for designing materials with specific performance characteristics. When copolymerized with monomers that form "hard segments" (rigid, crystalline, or high Tg domains), the octane unit can be used to create thermoplastic elastomers.
In these architectures, the flexible, amorphous soft segments derived from this compound provide elasticity, while the hard segments provide structural integrity and strength through physical cross-linking (e.g., crystallization or phase separation). By controlling the ratio of soft to hard segments, a wide range of materials can be engineered, from soft rubbers to tough, flexible plastics.
Exploitation in Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry focuses on creating complex, ordered structures through non-covalent interactions like hydrogen bonds, hydrophobic effects, and van der Waals forces. rsc.org Derivatives of this compound are promising candidates for the design of molecules that can undergo self-assembly.
A molecule based on the this compound framework can be chemically modified to create a "bolaamphiphile." A bolaamphiphile is a molecule that has hydrophilic (water-loving) head groups at both ends of a long, hydrophobic (water-fearing) chain. For example, the terminal acetal groups of a 1,8-disubstituted octane derivative can be converted into polar functionalities, such as carboxylic acids, amides, or alcohols.
In an aqueous environment, these bolaamphiphiles can self-assemble into a variety of ordered nanostructures. nih.gov The hydrophobic C8 chains will aggregate to minimize contact with water, while the polar head groups remain exposed to the aqueous phase. Depending on the molecular geometry and the nature of the head groups, these molecules could form:
Micelles or Vesicles: Enclosed structures where the hydrophobic chains form the core or membrane.
Nanorods or Fibers: One-dimensional structures formed by the stacking of molecules. nih.gov
Hydrogels: If the head groups can form extensive intermolecular hydrogen bonds, they can create a three-dimensional network that entraps water, forming a gel. psu.edu
The ability to form these self-assembled systems opens up potential applications in areas like drug delivery, nanotechnology, and the creation of "smart" materials that respond to environmental stimuli. nih.gov
Computational and Theoretical Chemistry Studies on 1,1,8,8 Tetramethoxyoctane
Quantum Chemical Calculations
Conformational Analysis and Energetic Landscapes
No specific studies on the conformational analysis or the energetic landscapes of 1,1,8,8-tetramethoxyoctane have been found in the surveyed scientific literature. Such studies would typically involve computational methods to identify the most stable three-dimensional structures of the molecule and the energy barriers between different conformations.
Electronic Structure and Reactivity Descriptors
Information regarding the electronic structure, such as orbital energies (HOMO/LUMO), electrostatic potential maps, and reactivity descriptors (e.g., hardness, softness, electrophilicity index) for this compound is not available in published research. These calculations are fundamental to understanding a molecule's reactivity and kinetic stability.
Molecular Dynamics Simulations
Solvation Effects and Intermolecular Interactions
There are no available molecular dynamics simulation studies detailing the behavior of this compound in various solvents or its intermolecular interaction patterns. These simulations are crucial for understanding how the solvent environment affects the molecule's conformation and properties.
Dynamic Behavior in Condensed Phases
Research on the dynamic behavior of this compound in condensed phases, which would provide insights into its properties in liquid or solid states, has not been identified.
Predictive Modeling for Reaction Pathways and Catalytic Processes
While the compound is mentioned in the context of chemical reactions, for instance as a type of acetal (B89532), specific predictive modeling for its reaction pathways or its involvement in catalytic processes has not been detailed in accessible research. google.com Such modeling would help in understanding its potential chemical transformations and designing new synthetic routes.
Advanced Analytical Methodologies for Research on 1,1,8,8 Tetramethoxyoctane
Spectroscopic Techniques for Structural and Mechanistic Investigations
Spectroscopic methods are indispensable for elucidating the molecular structure of 1,1,8,8-Tetramethoxyoctane and for gaining insights into the mechanisms of reactions in which it participates.
Advanced Nuclear Magnetic Resonance Spectroscopy in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural characterization of molecules in solution. researchgate.net For this compound, both ¹H and ¹³C NMR are fundamental for confirming the presence of the methoxy (B1213986) groups, the central octyl chain, and the terminal acetal (B89532) protons.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, providing unambiguous structural verification. researchgate.net In the context of reaction monitoring, NMR is exceptionally valuable. chemistry.or.jp It allows for the real-time, quantitative tracking of reactants, intermediates, and products without the need for sample separation. chemistry.or.jp For instance, in the hydrolysis of this compound, ¹H NMR can monitor the disappearance of the methoxy and acetal proton signals and the appearance of signals corresponding to the resulting aldehyde and methanol (B129727).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C8 (CH) | ~4.4 | ~104 |
| OCH₃ | ~3.3 | ~53 |
| C2, C7 (CH₂) | ~1.6 | ~32 |
| C3, C6 (CH₂) | ~1.3 | ~25 |
| C4, C5 (CH₂) | ~1.3 | ~29 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry for Identification of Intermediates and Products
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to generate molecular ions. kit.edu
Tandem mass spectrometry (MS/MS) is particularly useful for identifying intermediates and products in reactions. kit.edu By selecting a specific ion and inducing its fragmentation, a characteristic pattern is obtained. In a reaction involving this compound, MS can identify reaction intermediates that may be too transient to be observed by other techniques. The fragmentation of the parent molecule would likely involve the loss of methoxy groups and cleavage of the carbon-carbon bonds within the octyl chain.
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Plausible Fragment |
| 235 | [M - OCH₃]⁺ |
| 203 | [M - OCH₃ - CH₃OH]⁺ |
| 117 | [CH(OCH₃)₂]⁺ |
| 85 | [CH(OCH₃)₂ - CH₃OH]⁺ |
Chromatographic Methods for Purity Assessment and Reaction Progression
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or degradation products, thereby allowing for accurate purity assessment and monitoring the progress of a reaction. pickeringlabs.com
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis for non-volatile or thermally sensitive compounds. oup.com For a molecule like this compound, which has limited UV absorbance, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be appropriate. chemistry.or.jp Alternatively, derivatization can be employed to introduce a chromophore for UV detection. oup.com
A typical HPLC method would utilize a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve optimal separation of the target compound from any impurities. nih.gov
Table 3: Exemplary HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic; 80:20 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is ideally suited for the analysis of volatile and semi-volatile compounds. nih.gov It can be used to assess the purity of this compound if it is sufficiently volatile and thermally stable. More commonly, GC is used to analyze volatile byproducts or reactants in a reaction mixture. For example, in the synthesis of this compound, GC could be used to monitor the consumption of starting alcohols or the formation of volatile side products.
Coupling GC with a Mass Spectrometer (GC-MS) provides a powerful tool for both separation and identification of volatile species. mdpi.com The choice of the GC column is critical and typically involves a non-polar or medium-polarity stationary phase for a compound with the polarity of this compound.
Table 4: General GC Method Parameters for Volatile Analysis
| Parameter | Condition |
| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
In Situ Spectroscopic Analysis of Reactions Involving this compound
In situ spectroscopic techniques allow for the analysis of a chemical reaction as it happens, in its native environment, without the need for sampling. This provides a dynamic view of the reaction, revealing transient intermediates and offering deep mechanistic insights.
For reactions involving this compound, such as its hydrolysis or its use as a protecting group, in situ spectroscopy can be invaluable. Techniques like in situ Raman or infrared (IR) spectroscopy can monitor changes in the vibrational modes of the molecule. pickeringlabs.com For example, the characteristic C-O stretching frequencies of the acetal groups can be monitored to track their cleavage. This approach provides real-time kinetic data and can help to identify the rate-determining steps of a reaction. rsc.org
Future Research Directions and Emerging Applications for 1,1,8,8 Tetramethoxyoctane
Development of Sustainable and Green Synthetic Methodologies
The traditional synthesis of acetals often involves the use of strong mineral acids and stoichiometric reagents, which can generate considerable waste and are not aligned with the principles of green chemistry. Future research is increasingly focused on developing more sustainable and environmentally benign methods for the production of 1,1,8,8-tetramethoxyoctane.
A promising avenue is the adoption of photocatalytic protocols. For instance, a mild and green photo-organocatalytic method for the acetalization of aldehydes has been developed using thioxanthenone as a photocatalyst and inexpensive household lamps as the light source. justia.com This approach avoids the need for transition metal-complexes and stoichiometric acids, relying on a small organic molecule to activate aldehydes for reaction with alcohols, leading to high yields of acetals that can be isolated through simple solvent evaporation or distillation. justia.com Another innovative approach involves the use of Eosin Y as a photocatalyst under visible light, which allows for the chemoselective acetalization of aldehydes under neutral conditions.
The use of recyclable and less corrosive catalysts is another key area of development. Research has demonstrated the effectiveness of heterogeneous acid catalysts in the polycondensation of aldehydes and diols to produce acetal-containing polyols. nih.gov These catalysts can be easily recovered and reused, making the process more scalable and sustainable for industrial applications. nih.gov Furthermore, the development of solvent-free reaction conditions, as demonstrated with certain cobaloxime catalysts, presents a significant step forward in reducing the environmental impact of acetal (B89532) synthesis. mdpi.com
Below is a table summarizing some green synthetic approaches applicable to the synthesis of this compound:
| Catalytic System | Green Chemistry Principle | Potential Advantages for this compound Synthesis |
| Photo-organocatalysts (e.g., Thioxanthenone, Eosin Y) | Use of renewable energy sources, avoidance of hazardous reagents | Mild reaction conditions, high selectivity, reduced waste |
| Heterogeneous Acid Catalysts (e.g., K10, Siral 70) | Use of recyclable catalysts, improved atom economy | Ease of catalyst separation and reuse, suitable for large-scale production |
| Solvent-Free Catalysis (e.g., Cobaloxime) | Prevention of waste (solvents) | Reduced environmental footprint, simplified purification |
Exploration of Novel Catalytic Systems for Transformations
The exploration of novel catalytic systems is crucial for enhancing the efficiency and selectivity of transformations involving this compound. While traditional acid catalysis is effective, it can be harsh and non-selective. Modern research is focused on developing catalysts that are not only more efficient but also milder and more tolerant of various functional groups.
One area of significant interest is the use of metal-based catalysts. Vanadyl triflate has been shown to be a highly effective and water-tolerant catalyst for the direct acetal formation between aldehydes and diols at ambient temperature. acs.orgacs.org This catalyst can be readily recovered from the aqueous layer, adding to its appeal from a sustainability perspective. acs.orgacs.org Similarly, palladium-based catalysts have demonstrated high efficiency for the formation of acetals and ketals under mild conditions and with very low catalyst loading. Cobaloxime-based systems have also been developed for highly efficient acetalization and ketalization under solvent-free conditions, with high turnover frequencies. mdpi.com
The following table provides an overview of some novel catalytic systems and their reported efficiencies in acetalization reactions, which could be adapted for the synthesis and transformation of this compound.
| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reference |
| Vanadyl triflate | Aromatic aldehydes and diols | Ambient temperature, CH3CN | 92-97 | acs.org |
| CoCl2/DH2 | Cyclohexanone and ethane-1,2-diol | 70 °C, 1 h, solvent-free | 99.2 (conversion) | mdpi.com |
| Perchloric acid on silica (B1680970) gel | Aldehydes and trialkyl orthoformates | Solvent-free | High | organic-chemistry.org |
| Eosin Y | Aromatic and aliphatic aldehydes | Visible light, room temperature | Good to excellent | organic-chemistry.org |
Future research in this area will likely focus on the design of catalysts with even greater selectivity and activity, as well as the development of catalytic systems that can facilitate tandem or one-pot reactions, further streamlining synthetic processes.
Expansion into Emerging Fields of Materials Science and Nanotechnology
The unique bifunctional nature of this compound, with its two acetal groups separated by a flexible eight-carbon chain, makes it a promising building block for advanced materials. Its potential as a cross-linking agent has been noted in patent literature for the treatment of fibers and in the synthesis of 4-methylene-1,3-dioxolanes. justia.comgoogle.com
In the realm of materials science, the acetal linkages in polymers can impart desirable properties such as reprocessability, degradability, and recyclability. rsc.org The synthesis of polyacetals from biobased monomers is a growing field, with applications ranging from elastomers to rigid materials. rsc.org The long alkyl chain of this compound could be leveraged to create polymers with specific thermal and mechanical properties. For example, research on dialdehyde (B1249045) cellulose, a related bifunctional material, has shown that it can be used to create thermoplastics with tunable glass transition temperatures. acs.org
In nanotechnology, acetal-containing polymers are being explored for their potential in pH-responsive drug delivery systems. researchgate.net The acid-labile nature of the acetal bond allows for the controlled release of encapsulated drugs in the acidic microenvironment of tumors or within cellular endosomes. researchgate.net The hydrophobic octyl chain of this compound could contribute to the formation of stable nanoparticles for drug encapsulation.
The table below highlights potential applications of this compound in materials science and nanotechnology.
| Field | Potential Application of this compound | Key Properties |
| Materials Science | Cross-linking agent for polymers and fibers | Bifunctionality, long flexible chain |
| Monomer for recyclable and degradable polyacetals | Acetal linkages for controlled degradation | |
| Nanotechnology | Component of pH-responsive drug delivery nanoparticles | Acid-labile acetal groups, hydrophobic core-forming chain |
| Precursor for functional nanomaterials | Potential for further chemical modification |
Future research will likely involve the synthesis and characterization of novel polymers and nanomaterials derived from this compound and the evaluation of their performance in targeted applications.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering
The full potential of this compound can be unlocked through interdisciplinary research that bridges the gap between fundamental chemistry, materials science, and engineering. The bifunctional nature of this compound makes it a versatile platform for creating complex molecular architectures with tailored properties.
At the intersection of chemistry and materials science, research could focus on designing and synthesizing novel polymers and composites incorporating this compound. This could lead to the development of "smart" materials that respond to external stimuli, such as pH or temperature, for applications in sensors, actuators, or controlled-release systems. The study of bifunctional metal-organic frameworks (MOFs) for catalysis is an example of such interdisciplinary work, where the precise arrangement of functional groups within a porous material leads to enhanced catalytic activity. acs.org
From an engineering perspective, the properties of materials derived from this compound need to be rigorously tested and optimized for specific applications. For instance, if used in the development of biodegradable plastics, its mechanical strength, thermal stability, and degradation kinetics would need to be thoroughly characterized. researchgate.net The collaboration between chemists, materials scientists, and engineers is essential to translate promising laboratory-scale findings into commercially viable technologies.
The concept of using bifunctional molecules like PROteolysis TArgeting Chimeras (PROTACs) in chemical biology to induce protein degradation highlights the power of interdisciplinary approaches. scienceopen.comresearchgate.net While structurally different, the principle of using a molecule with two distinct functional ends to bring about a specific biological or chemical outcome is relevant. The two acetal groups of this compound could be selectively functionalized to create molecules with dual-binding capabilities for applications in areas like affinity chromatography or as molecular probes.
Future progress in the application of this compound will depend on fostering collaborations across these disciplines to explore its full potential in creating innovative solutions to challenges in medicine, manufacturing, and environmental science.
Q & A
Q. How does this compound interact with supramolecular hosts (e.g., cyclodextrins or crown ethers)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
